b-D-Glucopyranose
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Overview
Description
β-D-Glucopyranose: is a monosaccharide and a form of glucose. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, with the hydroxyl groups attached to the carbon atoms. This compound is a crucial building block in various biological processes and is found in many natural substances, including cellulose and starch .
Preparation Methods
Synthetic Routes and Reaction Conditions: β-D-Glucopyranose can be synthesized through enzymatic methods. One common method involves the use of β-glucosidase enzymes to catalyze the formation of β-D-Glucopyranose from glucose in non-aqueous reaction systems. For example, octyl β-D-glucopyranoside and decyl β-D-glucopyranoside can be synthesized using β-glucosidase in organic solvents and ionic liquids .
Industrial Production Methods: Industrial production of β-D-Glucopyranose often involves the hydrolysis of starch. Starch is treated with acids or enzymes to break it down into glucose, which can then be converted into β-D-Glucopyranose. This process is widely used in the food and pharmaceutical industries to produce glucose syrups and other glucose-based products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: β-D-Glucopyranose can be oxidized to form gluconic acid.
Substitution: β-D-Glucopyranose can undergo substitution reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, oxygen.
Reduction: Sodium borohydride.
Substitution: Methanol, acid catalyst.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Methyl glucoside.
Scientific Research Applications
Chemistry: β-D-Glucopyranose is used as a starting material in the synthesis of various chemical compounds, including glycosides and glucosamine derivatives .
Biology: In biological research, β-D-Glucopyranose is used to study carbohydrate metabolism and enzyme activities. It serves as a substrate for enzymes like glucose oxidase and hexokinase .
Medicine: β-D-Glucopyranose derivatives are used in the development of pharmaceuticals, including antiviral and anticancer agents. It is also used in the formulation of glucose-based intravenous fluids .
Industry: In the food industry, β-D-Glucopyranose is used to produce sweeteners and food additives. It is also used in the production of biodegradable polymers and surfactants .
Mechanism of Action
β-D-Glucopyranose exerts its effects primarily through its role in carbohydrate metabolism. It is a substrate for various enzymes, including hexokinase and glucose oxidase. Hexokinase catalyzes the phosphorylation of β-D-Glucopyranose to form glucose-6-phosphate, which enters glycolysis. Glucose oxidase catalyzes the oxidation of β-D-Glucopyranose to gluconic acid, producing hydrogen peroxide as a byproduct .
Comparison with Similar Compounds
α-D-Glucopyranose: Another anomer of glucose, differing in the orientation of the hydroxyl group at the anomeric carbon.
β-D-Galactopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 4.
β-D-Mannopyranose: Similar structure but differs in the configuration of the hydroxyl group at carbon 2.
Uniqueness: β-D-Glucopyranose is unique due to its specific configuration, which makes it a preferred substrate for certain enzymes. Its role in forming cellulose and starch also highlights its importance in nature .
Properties
IUPAC Name |
[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBXPCJFAKSPG-AZSQBUALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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